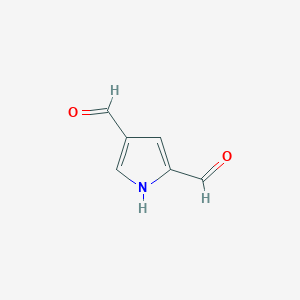

1H-Pyrrole-2,4-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-3-5-1-6(4-9)7-2-5/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGHRKDJMJXRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Pyrrole 2,4 Dicarbaldehyde

Classical Formylation Approaches to Pyrrole (B145914) Dicarbaldehydes

Classical methods for introducing formyl groups onto the pyrrole nucleus remain central to the synthesis of pyrrole aldehydes. These are typically electrophilic substitution reactions where the inherent reactivity of the pyrrole ring is exploited.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic species then attacks the electron-rich pyrrole ring. chemistrysteps.com

The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. organic-chemistry.orgwikipedia.orgjk-sci.com

Reaction Mechanism Stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion. chemistrysteps.com

Electrophilic Attack: The electron-rich pyrrole attacks the iminium ion. Pyrrole is highly reactive, with a preference for substitution at the C2 (α) position due to the electron-donating nature of the nitrogen atom. chemistrysteps.comjk-sci.com

Hydrolysis: The intermediate iminium species is hydrolyzed during aqueous workup to liberate the final aldehyde. wikipedia.org

To achieve diformylation to produce 1H-Pyrrole-2,4-dicarbaldehyde, reaction conditions must be carefully controlled. After the first formyl group is introduced, typically at the C2 position, the pyrrole ring becomes deactivated. However, the second formylation is directed to the C4 position. This is because the C2-formyl group is an electron-withdrawing, meta-directing group, which deactivates the adjacent C3 position and the opposite C5 position more strongly than the C4 position. By using an excess of the Vilsmeier reagent and adjusting reaction temperatures, diformylation can be achieved. jk-sci.com

| Parameter | Condition | Purpose | Citation |

| Formylating Agent | N,N-Dimethylformamide (DMF) & Phosphorus Oxychloride (POCl₃) | Generation of the electrophilic Vilsmeier reagent | chemistrysteps.comjk-sci.com |

| Substrate | 1H-Pyrrole or 1H-Pyrrole-2-carbaldehyde | Starting material for mono- or diformylation | chemistrysteps.comorgsyn.org |

| Stoichiometry | >2 equivalents of Vilsmeier reagent | To ensure diformylation occurs | |

| Temperature | Varies (0 °C to 80 °C) depending on substrate reactivity | To control the rate and extent of formylation | jk-sci.com |

| Workup | Aqueous hydrolysis (e.g., with sodium acetate (B1210297) solution) | To convert the intermediate iminium salt to the aldehyde | orgsyn.org |

Achieving regioselectivity is paramount in the synthesis of specifically substituted pyrroles like the 2,4-dicarbaldehyde. The inherent electronic properties of the pyrrole ring dictate that electrophilic substitution occurs preferentially at the C2 and C5 positions. chemistrysteps.com Therefore, to obtain the 2,4-isomer, strategies must be employed to direct the second formylation away from the more accessible C5 position.

One key strategy involves leveraging the electronic influence of the first substituent. An initial formylation at the C2 position introduces an electron-withdrawing group. This group deactivates the entire ring towards further electrophilic attack but directs the incoming second electrophile. The deactivating effect is strongest at the C3 and C5 positions, making the C4 position the most favorable site for a second formylation, thus leading to the desired 2,4-disubstituted product.

Another approach to control regioselectivity is the use of directing groups. By placing a bulky or electronically specific protecting group on the pyrrole nitrogen, one can influence the position of attack. While N-substitution can favor C3 formylation in some cases, careful selection of reagents and conditions is necessary to achieve the 2,4-pattern.

Advanced and Multistep Synthetic Routes

Beyond direct formylation, more elaborate synthetic sequences provide alternative pathways to this compound, often allowing for greater control and the construction of more complex precursors.

A powerful strategy to control the position and extent of formylation involves the use of protecting groups. Functional groups that can be later converted to aldehydes, such as acetals, can be installed on the pyrrole ring. For instance, a pyrrole bearing acetal (B89532) groups at the 2 and 4 positions can be synthesized first. This approach prevents unwanted side reactions and precisely dictates the substitution pattern.

A notable example involves the Vilsmeier formylation of 2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole. In this case, the acetal groups serve as protected forms of the aldehydes. Subsequent formylation can be directed to another position on the ring, and final deprotection under acidic conditions reveals the aldehyde functionalities. This method has been used to synthesize pyrrole-2,3,5-tricarboxaldehyde, demonstrating the utility of protected intermediates in building polyformylated pyrroles.

Protecting the pyrrole nitrogen with groups like tert-butyloxycarbonyl (Boc) is another common tactic. nih.gov N-protection can alter the electronic characteristics of the pyrrole ring and sterically hinder certain positions, thereby influencing the regiochemical outcome of subsequent electrophilic substitutions like formylation. nih.gov

Hydrodechlorination (HDC) is a reductive process that replaces a chlorine atom with a hydrogen atom, often using a catalyst and a hydrogen source. mdpi.comrsc.org While no direct synthesis of this compound using this method is prominently documented, a plausible multistep pathway can be proposed based on established chemical principles. This route would involve the synthesis of a chlorinated pyrrole precursor followed by the removal of the chlorine atoms.

A hypothetical synthetic sequence could be:

Chlorination of Pyrrole: The pyrrole ring can be chlorinated using reagents like sulfuryl chloride or N-chlorosuccinimide. google.com It is possible to obtain precursors such as 3,5-dichloro-1H-pyrrole.

Formylation: The chlorinated pyrrole could then undergo a Vilsmeier-Haack reaction. The chlorine atoms are deactivating but would direct the formyl groups to the available 2 and 4 positions, potentially yielding 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde.

Catalytic Hydrodechlorination: The resulting dichlorinated dicarbaldehyde would then be subjected to catalytic hydrodechlorination. mdpi.com This step uses catalysts, commonly based on palladium or nickel, to selectively remove the chlorine atoms, leaving the formyl groups and the pyrrole ring intact, to yield the final product. rsc.org This reductive dehalogenation is a valuable synthetic tool for removing halogen atoms used as directing groups or introduced during other synthetic steps. rsc.org

Modern synthetic chemistry offers powerful methods for constructing heterocyclic rings from acyclic precursors through annulation (ring-forming) and multi-component reactions (MCRs). nih.govbeilstein-journals.org These strategies build the pyrrole ring with the desired substituents already in place or in the form of easily convertible precursors.

MCRs are particularly efficient, combining three or more reactants in a single operation to create complex molecules with high atom economy. nih.gov A general and highly regioselective synthesis of substituted pyrroles can be achieved via ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols. While specific application to this compound is not explicitly detailed, the adaptation of such methods is conceivable. For example, a Paal-Knorr type synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, could be envisioned. nih.gov The primary challenge would be the synthesis of a suitable 1,4-dicarbonyl precursor that contains two additional masked aldehyde functions at the correct positions.

Annulation reactions, such as the [4+1] cycloaddition of α-alkenyl-dicarbonyl compounds with amines, provide another route to highly substituted pyrroles. Two-step protocols starting from enones have also been developed to produce 2,4-disubstituted pyrroles. beilstein-journals.org These methods typically install alkyl or aryl groups, but could potentially be adapted by using starting materials with functional groups that can be later oxidized to aldehydes.

Sustainable and Scalable Synthesis Considerations

In recent years, there has been a significant shift towards developing more sustainable and scalable synthetic routes for heterocyclic compounds, including pyrrole derivatives. rsc.org This involves the application of green chemistry principles, such as the use of organocatalysis, non-precious metal catalysts, renewable starting materials, and solvent-free conditions. nih.govnih.gov

Organocatalysis has emerged as a powerful tool for the synthesis of pyrroles, offering a metal-free alternative that often proceeds under mild conditions. rsc.orgrsc.org An unprecedented pseudo-[3+2] annulation reaction has been reported for the one-pot synthesis of substituted pyrrole-2,4-dialdehydes. nih.gov This method utilizes an amine catalyst in aqueous DMSO with an oxidant (IBX) to react glutaraldehyde (B144438) and various imines, producing the desired dicarbaldehydes in good yields. nih.gov This approach is notable for its tolerance of a range of substituted and unsubstituted aryl and heteroaryl imines under metal-free conditions. nih.gov

| Starting Materials | Catalyst | Solvent/Oxidant | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| Glutaraldehyde and Imines | Amine catalyst 4 | Aqueous DMSO / IBX | 95 | 8-9 | 60-80% |

Another sustainable strategy involves the use of earth-abundant, non-precious metal catalysts. A general and selective synthesis of 2,5-unsubstituted pyrroles has been developed using a stable manganese complex as the catalyst. nih.gov This reaction efficiently converts biomass-derived primary diols and amines into pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only byproducts. nih.gov This method showcases excellent selectivity, avoiding the formation of common side products like pyrrolidines or lactones. nih.gov

Similarly, iridium-catalyzed reactions have been introduced for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources. nih.govresearchgate.net This catalytic protocol is highly efficient under mild conditions and tolerates a wide variety of functional groups. nih.gov

The scalability and safety of chemical processes are also critical considerations. The adoption of continuous-flow reactors offers a promising solution for the synthesis of nitrogen heterocycles. rsc.org Flow chemistry allows for better control over reaction parameters, enhanced safety in handling highly energetic intermediates, and often leads to higher yields compared to traditional batch processes, all while being more environmentally benign by minimizing waste and avoiding complex purification steps. rsc.org While not yet specifically reported for this compound, the application of such technologies represents a key direction for future scalable and sustainable production.

Chemical Reactivity and Transformations of 1h Pyrrole 2,4 Dicarbaldehyde

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring and Aldehyde Moieties

The reactivity of 1H-Pyrrole-2,4-dicarbaldehyde is characterized by the dual nature of its functional components. The pyrrole ring is inherently an electron-rich aromatic system, typically prone to electrophilic substitution. However, the presence of two strongly electron-withdrawing aldehyde groups at the C-2 and C-4 positions significantly deactivates the ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyrrole ring challenging.

Conversely, the aldehyde functionalities introduce electrophilic centers at the carbonyl carbons. These carbons are susceptible to attack by a wide range of nucleophiles. The pyrrole nitrogen, with its lone pair of electrons, contributes to the aromatic sextet but can be protonated or alkylated under certain conditions.

The aldehyde groups themselves are prime targets for nucleophilic addition. acgpubs.org For instance, the reaction of similar pyrrole-dione structures with nucleophiles like aromatic diamines proceeds via nucleophilic addition to the carbonyl groups, leading to ring-opening and subsequent formation of new heterocyclic systems like quinoxalin-2-ones. acgpubs.org While pyrrole is generally considered π-excessive, the aldehyde substituents modify this, making the carbonyl carbons highly electrophilic and the primary sites for nucleophilic reactions.

Condensation Reactions of Aldehyde Functionalities

The aldehyde groups of this compound are readily available for condensation reactions, which are fundamental to its utility in synthesizing more complex molecular architectures, including Schiff bases and macrocycles.

The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a robust and widely utilized transformation. nih.govnih.gov The two aldehyde groups of this compound can react with one or two equivalents of a primary amine to yield mono- or di-imino derivatives. These reactions are typically catalyzed by acid and involve the formation of a hemiaminal intermediate followed by dehydration. mdpi.com

The formation of Schiff bases is a versatile method for introducing new functionalities and building larger molecular scaffolds. For example, the condensation of pyrrole-2-carbaldehyde with 4-methoxyaniline yields the corresponding Schiff base, which can then be used to synthesize various metal complexes. asianpubs.org Similarly, Schiff bases derived from salicylaldehyde (B1680747) and various amines are important ligands in coordination chemistry. scirp.org The resulting imino-pyrrole derivatives are valuable as ligands for the formation of coordination complexes with various metal ions, finding applications in catalysis and materials science. asianpubs.orgresearchgate.net

Table 1: Examples of Schiff Base Formation with Pyrrole Aldehydes

| Pyrrole Aldehyde Derivative | Amine | Product Type | Reference |

|---|---|---|---|

| Pyrrole-2-carbaldehyde | 4-Methoxyaniline | Mono-Schiff Base | asianpubs.org |

| 5,5'-(Quinoxaline-2,3-diyl)bis(1H-pyrrole-2-carbaldehyde) | Aniline (B41778) | Di-Schiff Base | researchgate.net |

Pyrrole aldehydes are critical precursors in the synthesis of porphyrins and other oligopyrrolic macrocycles. nih.gov These macrocycles are of immense interest due to their roles in biological systems (e.g., heme and chlorophyll) and their applications in materials science and medicine. The condensation of pyrroles with aldehydes, such as this compound, is a cornerstone of porphyrin synthesis. nih.govresearchgate.net

In a typical synthesis, a pyrrole unit condenses with an aldehyde under acidic conditions to form a porphyrinogen (B1241876), a cyclic tetrapyrrole intermediate. Subsequent oxidation of the porphyrinogen yields the stable, aromatic porphyrin macrocycle. nih.govrsc.org The choice of pyrrole and aldehyde dictates the substitution pattern on the final porphyrin ring. The use of this compound can lead to the formation of porphyrins with functional handles at the meso-positions, derived from the aldehyde groups. These reactions often produce a mixture of acyclic oligomers alongside the desired macrocyclic products. rsc.org

Modern synthetic protocols have been developed to improve the efficiency and scalability of these reactions, including mechanochemical methods and the use of optimized solvent systems to achieve reproducible yields of 10-40%. nih.govresearchgate.net

Table 2: Conditions for Porphyrin Synthesis from Pyrrole and Aldehydes

| Method | Aldehyde | Catalyst/Conditions | Oxidizing Agent | Yield | Reference |

|---|---|---|---|---|---|

| Mechanochemical | Various Aromatic Aldehydes | Toluenesulfonic acid | DDQ in Chloroform (B151607) | 2-31% | nih.gov |

| Solution-Phase | Various Aromatic/Aliphatic Aldehydes | HCl in H₂O-MeOH | Air in DMF (reflux) | 10-40% | researchgate.net |

Redox Chemistry of the Aldehyde Groups

The aldehyde groups in this compound can undergo both oxidation and reduction, providing pathways to other important functional groups like carboxylic acids and alcohols.

The aldehyde groups can be oxidized to the corresponding carboxylic acid functionalities. The selective oxidation of aldehydes on heterocyclic rings without over-oxidation or degradation of the ring is a significant synthetic challenge. nih.gov Various oxidizing agents can be employed for this transformation. For instance, a method for synthesizing pyrrole-2-carbaldehyde derivatives involves a copper/iodine-mediated oxidative annulation where a C(sp³)-H bond is oxidized to a C=O bond using molecular oxygen as the ultimate oxidant. organic-chemistry.org This avoids harsh oxidants and prevents over-oxidation to the carboxylic acid. organic-chemistry.org However, for the conversion of the aldehyde to a carboxylic acid, stronger oxidizing agents would be necessary. The selective oxidation of one aldehyde group over the other in this compound would require careful control of reaction conditions and stoichiometry.

The aldehyde groups of this compound can be reduced to hydroxymethyl (alcohol) groups. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that is often preferred for its selectivity for aldehydes and ketones over other reducible functional groups. For example, 5-substituted 2-formylpyrroles can be reduced to the corresponding 2,5-disubstituted pyrroles using sodium borohydride in boiling 2-propanol. cdnsciencepub.com This type of reduction converts the aldehyde groups into primary alcohols, yielding 1H-pyrrole-2,4-dimethanol or its derivatives, which are themselves useful synthetic intermediates.

Regioselectivity and Chemoselectivity in Complex Transformations

The differential electronic environment of the two aldehyde groups in this compound is a key factor governing its reactivity in complex transformations. The aldehyde group at the 4-position exhibits distinct reactivity compared to the one at the 2-position, leading to notable regioselectivity.

A significant example of this is the reaction with aniline. Research has shown that 1H-pyrrole-2,4-dicarbaldehydes react with aniline preferentially at the 4-CHO group. researchgate.net This selectivity can be attributed to the electronic effects of the pyrrole ring system. When an excess of aniline is used, the reaction proceeds further to form the bis-imine, demonstrating chemoselectivity in the sequential reaction. researchgate.net

This inherent regioselectivity allows for the stepwise functionalization of the pyrrole dicarbaldehyde, opening pathways to complex, unsymmetrically substituted pyrrole derivatives. The ability to selectively target one aldehyde group over the other is a powerful tool in the synthesis of intricate molecules.

Table 1: Regioselectivity in the Reaction of this compound with Aniline

| Reactant | Condition | Major Product | Observation |

| This compound | 1 equivalent of Aniline | Mono-imine at C4-position | Preferential reaction at the 4-CHO group. researchgate.net |

| This compound | Excess Aniline | Bis-imine | Reaction proceeds at both aldehyde groups. researchgate.net |

Derivatization for Analytical and Functionalization Purposes

The aldehyde functionalities of this compound serve as versatile handles for derivatization, enabling its use in analytical chemistry and for the introduction of new functional groups.

For analytical purposes, the reaction of the aldehyde groups with specific reagents can yield derivatives with distinct spectroscopic properties, facilitating their detection and quantification. A related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been successfully employed as a precolumn derivatization reagent for the HPLC analysis of amino acids. nih.gov This suggests a potential application for this compound in similar analytical methodologies, where its aldehyde groups could react with primary amines to form chromophoric or fluorophoric imine derivatives.

In the context of functionalization, the aldehyde groups can be transformed into a wide array of other functional groups. These transformations can be used to synthesize more complex molecules with tailored properties. While specific examples for this compound are not extensively documented, the known chemistry of pyrrole aldehydes allows for the prediction of several potential derivatization pathways.

Table 2: Potential Derivatization Reactions of this compound for Functionalization

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Application |

| Oxidation | Mild oxidizing agents (e.g., Ag₂O) | Carboxylic Acid | Synthesis of pyrrole dicarboxylic acids |

| Reduction | Reducing agents (e.g., NaBH₄) | Hydroxymethyl | Building block for larger structures |

| Wittig Reaction | Phosphonium ylides | Alkene | Carbon-carbon bond formation |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted Alkene | Synthesis of functionalized polymers or dyes |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Amine | Introduction of basic nitrogen centers |

These potential derivatization reactions highlight the synthetic utility of this compound as a versatile scaffold for creating a diverse range of functionalized pyrrole-based compounds. The distinct reactivity of the two aldehyde groups further enhances its potential for the controlled synthesis of complex molecular architectures.

Spectroscopic and Structural Elucidation of 1h Pyrrole 2,4 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms.

Proton (¹H) NMR Applications in Structural Assignments

Proton (¹H) NMR spectroscopy is instrumental in assigning the positions of hydrogen atoms within the pyrrole (B145914) ring and its aldehyde substituents. The chemical shifts (δ) of the pyrrole protons are influenced by the electron-withdrawing nature of the two formyl groups, causing them to appear in the downfield region of the spectrum. oregonstate.edu In derivatives of pyrrole-2-carbaldehyde, the aldehyde proton typically resonates as a singlet at approximately 9.5 ppm. rsc.org The protons on the pyrrole ring itself exhibit characteristic chemical shifts and coupling constants. For instance, in pyrrole-2-carboxaldehyde, the ring protons appear at distinct positions, allowing for their individual assignment. chemicalbook.com

The specific chemical shifts can vary depending on the solvent used and the presence of other substituents on the pyrrole ring. sigmaaldrich.com For example, in derivatives like 1-benzyl-1H-pyrrole-2-carbaldehyde, the benzyl (B1604629) group's protons introduce additional signals, and their electronic effects can slightly alter the shifts of the pyrrole protons. rsc.org The N-H proton of the pyrrole ring often appears as a broad signal, and its chemical shift is highly dependent on concentration and solvent. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Pyrrole-2-carboxaldehyde Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Aldehyde H (ppm) | N-H (ppm) |

|---|---|---|---|---|---|---|

| Pyrrole-2-carboxaldehyde | CDCl₃ | 7.012 | 6.342 | 7.185 | 9.504 | 10.8 |

| Pyrrole-2-carboxaldehyde | Acetone-d₆ | 7.028 | 6.308 | 7.235 | 9.570 | 11.409 |

| 1-Benzyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | ~6.97 | ~6.27 | ~6.97 | 9.56 | - |

| 4-Bromobenzyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | ~6.98 | ~6.27 | ~6.98 | 9.52 | - |

Data sourced from various spectroscopic databases and research articles. rsc.orgchemicalbook.com

Carbon-13 (¹³C) NMR and 2D NMR Correlation Studies (COSY, HMBC, DEPT)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde groups in 1H-Pyrrole-2,4-dicarbaldehyde and its derivatives are typically found at the most downfield positions, often in the range of 179-180 ppm. rsc.org The carbon atoms of the pyrrole ring also have characteristic chemical shifts that are influenced by the substituents.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for unambiguously assigning the complex spectra of these molecules.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons on the pyrrole ring.

HMBC provides correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning the quaternary carbons of the pyrrole ring and connecting the aldehyde protons to their respective carbonyl carbons.

DEPT experiments help to distinguish between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C NMR spectrum.

For instance, in the analysis of pyrrole-2-carboxaldehyde derivatives, HMBC can show a correlation between the aldehyde proton and the C-2 carbon of the pyrrole ring. researchgate.net These techniques, when used in combination, allow for a complete and accurate assignment of all proton and carbon signals.

Vibrational Spectroscopy Methodologies (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies. For this compound and its derivatives, these methods are particularly useful for confirming the presence of the N-H and C=O groups.

The N-H stretching vibration of the pyrrole ring typically appears as a sharp band in the region of 3200-3400 cm⁻¹. researchgate.net The C=O stretching vibration of the aldehyde groups gives rise to a strong absorption band in the range of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the pyrrole ring and by intermolecular hydrogen bonding. nih.gov In the solid state, hydrogen bonding between the N-H group of one molecule and the C=O group of another can lead to a shift in the vibrational frequencies of both groups. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the pyrrole ring are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for Pyrrole Aldehydes This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (aldehyde) | Stretch | 1650 - 1700 |

| C=C (pyrrole ring) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1100 - 1300 |

Data compiled from general spectroscopy principles and specific studies on pyrrole derivatives. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. In the analysis of this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Electron ionization (EI) is a common method used to generate the mass spectrum. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For pyrrole aldehydes, common fragmentation pathways may involve the loss of a hydrogen atom, a formyl group (CHO), or carbon monoxide (CO). The study of these fragmentation patterns can help to confirm the structure of the molecule and its derivatives. For example, the mass spectrum of pyrrole-2-carboxaldehyde shows a prominent molecular ion peak at m/z 95. nih.govnist.gov

X-ray Crystallography in Solid-State Structure Determination of Derivatives

While NMR and vibrational spectroscopy provide valuable information about the structure of molecules in solution and as a bulk sample, X-ray crystallography offers a precise, three-dimensional picture of the molecule's arrangement in the solid state. This technique has been successfully applied to determine the crystal structures of several derivatives of pyrrole dicarbaldehydes.

For instance, the crystal structure of 4-acetyl-1H-pyrrole-2-carbaldehyde reveals that the pyrrole ring and the attached aldehyde and acetyl groups are nearly coplanar. nih.gov The solid-state packing of these molecules is often dictated by intermolecular hydrogen bonds. A common motif is the formation of a one-dimensional chain structure through N-H···O hydrogen bonds between the pyrrole N-H of one molecule and a carbonyl oxygen of an adjacent molecule. nih.gov These detailed structural insights are crucial for understanding the intermolecular interactions that govern the properties of these compounds in the solid state. The crystal structure of 1-methylpyrrole-2,5-dicarbaldehyde (B3351595) also shows a planar structure with specific intermolecular interactions, including carbonyl-carbonyl interactions and C-H···O hydrogen bonds, which influence the crystal packing. researchgate.net

Theoretical and Computational Investigations of 1h Pyrrole 2,4 Dicarbaldehyde

Quantum Chemical Approaches (e.g., Density Functional Theory)

Quantum chemical methods are instrumental in modeling the behavior of 1H-Pyrrole-2,4-dicarbaldehyde at the electronic level. Among these, Density Functional Theory (DFT) has become a prevalent tool due to its balance of computational cost and accuracy in predicting the properties of heterocyclic systems. nih.govunic.ac.cy DFT calculations are employed to determine the molecule's ground-state geometry, electronic landscape, and other fundamental properties. nih.gov

For this compound, DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be used to perform geometry optimization. nih.govunic.ac.cy This process yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

The electronic structure of this compound is defined by the arrangement of its electrons in molecular orbitals. DFT calculations provide a detailed map of this structure. The pyrrole (B145914) ring is an aromatic, electron-rich system, while the two carbaldehyde (formyl) groups at the C2 and C4 positions act as electron-withdrawing groups. This electronic push-pull character significantly influences the charge distribution across the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique frequently applied to understand bonding interactions and charge distribution within a molecule. unic.ac.cy For this compound, NBO analysis would likely reveal significant delocalization of π-electrons within the pyrrole ring and conjugation with the carbonyl groups. It also quantifies the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbons and the acidic character of the pyrrole N-H proton.

A mapping of the molecular electrostatic potential (MESP) surface would visually represent the charge distribution. asrjetsjournal.org Regions of negative potential (typically colored red) are expected around the oxygen atoms of the aldehyde groups, indicating their role as sites for electrophilic attack. In contrast, a region of positive potential (blue) would be located around the N-H group, confirming its proton-donating capability.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and shape of these orbitals are crucial for understanding a molecule's nucleophilic and electrophilic character. libretexts.org

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the pyrrole ring. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be a π*-antibonding orbital with major contributions from the two electron-withdrawing carbaldehyde groups. The energy of the LUMO (ELUMO) correlates with the molecule's ability to accept electrons (its electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net

Computational studies on similar pyrrole derivatives allow for the estimation of these FMO properties.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| ELUMO | -2.1 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 | Energy difference, a key indicator of kinetic stability and chemical reactivity. researchgate.net |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a given reaction. rsc.org This allows for the determination of activation energy barriers, which govern the reaction rate, and the identification of the most likely reaction pathway. numberanalytics.comrsc.org

For this compound, computational methods can be used to explore various transformations:

Nucleophilic Addition: The two aldehyde groups are primary sites for nucleophilic attack. DFT calculations can predict whether a nucleophile would preferentially add to the C2 or C4 carbonyl group by comparing the activation energies for both pathways.

Electrophilic Substitution: While the aldehyde groups are deactivating, electrophilic substitution on the pyrrole ring is still possible. Computational models can help predict the most likely site of substitution (e.g., C3 or C5 position) by analyzing the stability of the Wheland intermediate formed during the reaction.

Condensation Reactions: The reactivity of the aldehyde groups in condensation reactions (e.g., with amines or active methylene (B1212753) compounds) can be modeled to understand the formation of more complex heterocyclic structures.

These computational studies not only explain observed reactivity and regioselectivity but also predict the feasibility of new, unexplored reactions. numberanalytics.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is invaluable for structure confirmation and characterization. researchgate.netnsf.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. asrjetsjournal.orgscispace.com Comparing these predicted shifts with experimental data can help assign complex spectra and confirm the molecular structure. scispace.com

Vibrational Spectroscopy: The calculation of vibrational frequencies through frequency analysis helps in the interpretation and assignment of infrared (IR) and Raman spectra. The predicted frequencies correspond to specific molecular motions, such as C=O stretches, N-H bends, and C-H vibrations.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This can predict the absorption maxima (λmax) and help understand the nature of the electronic transitions (e.g., π → π*). researchgate.net

Beyond spectroscopy, DFT calculations provide a suite of global reactivity descriptors , which are derived from the conceptual DFT framework and offer quantitative measures of a molecule's chemical reactivity. asrjetsjournal.org These are typically calculated from the energies of the frontier orbitals.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | 2.1 eV | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 4.3 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 2.2 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.227 eV-1 | The reciprocal of hardness, indicating a higher propensity to react. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 4.19 eV | A quantitative measure of a molecule's electrophilic character. |

These theoretical and computational investigations provide a comprehensive, atomistic-level understanding of this compound, complementing experimental studies and enabling a predictive approach to its chemistry.

Applications of 1h Pyrrole 2,4 Dicarbaldehyde in Advanced Chemical Synthesis and Materials Science

Precursor in Heterocyclic and Complex Molecule Synthesis

The primary application of 1H-pyrrole-2,4-dicarbaldehyde in synthetic chemistry lies in its role as a precursor for a variety of heterocyclic and complex molecules. chemblink.com The aldehyde functionalities serve as reactive sites for condensation and cyclization reactions, enabling the construction of larger, more elaborate structures.

A significant area of application is in the synthesis of porphyrins and related macrocyclic compounds. chemblink.com These complex tetrapyrrolic structures are often assembled through acid-catalyzed condensation reactions involving this compound and other suitable pyrrole (B145914) derivatives or aldehydes. chemblink.com The resulting porphyrinoids are of considerable interest due to their diverse applications in fields such as photodynamic therapy, catalysis, and materials chemistry. chemblink.com

Furthermore, this dialdehyde (B1249045) is instrumental in the synthesis of linear and cyclic oligopyrroles. chemblink.com These oligomeric structures can be designed to act as ligands for metal complexation or as components of supramolecular assemblies. chemblink.com The aldehyde groups provide convenient points for derivatization, for instance, through reactions with amines or hydrazides to form imines, hydrazones, or Schiff bases, which can then be used to create larger, functional systems. chemblink.com

The synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, a structurally related compound, has been achieved using raw materials like ethyl acetoacetate (B1235776) and acetic acid, yielding a product with high purity suitable for further chemical and biological experiments. google.com This highlights the adaptability of the pyrrole dialdehyde scaffold in synthetic strategies.

Building Block for Functional Materials

The bifunctional nature of this compound makes it an excellent candidate for the construction of novel functional materials with tailored properties. Its ability to form extended conjugated systems is particularly valuable in this context.

Conjugated Organic Frameworks and Polymers

This compound is frequently employed as a key building block in the synthesis of conjugated organic frameworks (COFs) and polymers. chemblink.com The condensation of its aldehyde groups with various multitopic amines leads to the formation of porous, crystalline materials with extended π-conjugation. These materials are investigated for applications in gas storage, separation, and catalysis, owing to their high surface area and tunable electronic properties.

Photo- and Electroactive Materials

The electron-rich pyrrole core, combined with the electron-withdrawing aldehyde groups, imparts interesting photophysical and electrochemical properties to molecules derived from this compound. chemblink.com These derivatives have been explored for their use in chemosensors, fluorescent probes, and electroactive materials. chemblink.com

By incorporating this dialdehyde into larger conjugated systems, it is possible to fine-tune the absorption and emission properties of the resulting materials. For example, condensation with electron-donating or electron-accepting units can lead to the development of materials with specific responses to light or electrical stimuli, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Ligand Synthesis in Coordination Chemistry and Supramolecular Assemblies

The aldehyde functionalities of this compound provide convenient handles for the synthesis of sophisticated ligands for coordination chemistry and the construction of intricate supramolecular assemblies. chemblink.com

Design of Polydentate and Chiral Ligands

Through straightforward chemical modifications of the aldehyde groups, this compound can be converted into a wide array of polydentate ligands. chemblink.com For instance, reaction with primary amines can yield Schiff base ligands capable of coordinating to multiple metal centers. The geometry of the pyrrole ring can be exploited to create ligands with specific bite angles and coordination preferences.

Furthermore, the introduction of chiral auxiliaries to the aldehyde groups can lead to the formation of chiral ligands. These ligands are of great importance in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions.

Metal-Organic Frameworks (MOFs) Research

While direct applications in MOF synthesis are an emerging area, the derivatization of this compound into dicarboxylic acids or other suitable linkers holds significant promise for MOF research. The corresponding 1H-pyrrole-2,4-dicarboxylic acid can act as a bitopic organic linker for the construction of porous coordination polymers. nih.gov The nitrogen atom of the pyrrole ring can also participate in coordination or act as a hydrogen bond donor/acceptor, influencing the final structure and properties of the MOF. The ability to functionalize the pyrrole ring further allows for the introduction of specific chemical functionalities within the pores of the MOF, leading to materials with tailored properties for applications in gas storage, separation, and catalysis.

Future Perspectives and Emerging Research Directions for 1h Pyrrole 2,4 Dicarbaldehyde

Development of Novel and Green Synthetic Methodologies

While classical methods like the Vilsmeier-Haack reaction are established for the synthesis of pyrrole (B145914) aldehydes, the future necessitates the development of more sustainable and efficient synthetic routes. thieme-connect.de Emerging research focuses on one-pot, multi-component reactions that increase efficiency and reduce waste.

A significant advancement is the direct, one-pot synthesis of substituted pyrrole-2,4-dialdehydes through a pseudo-[3+2] annulation. researchgate.net This method involves the reaction of glutaraldehyde (B144438) with N-PMP-aldimines (where PMP is p-methoxyphenyl), which proceeds via a proline-catalyzed Mannich reaction/cyclization, followed by an IBX (2-iodoxybenzoic acid)-mediated oxidative rearrangement. researchgate.netresearchgate.net This approach offers high yields (up to 80%) in a single pot, representing a significant step towards greener synthesis. researchgate.netresearchgate.net

Future research will likely explore:

Catalyst Innovation: Replacing stoichiometric oxidants like IBX with catalytic, environmentally benign alternatives.

Expanded Substrate Scope: Applying novel methodologies to a wider range of starting materials to generate diverse libraries of 1H-pyrrole-2,4-dicarbaldehyde derivatives.

Alternative Energy Sources: The use of microwave irradiation or visible-light photoredox catalysis, which are gaining traction in pyrrole synthesis, could offer accelerated reaction times and milder conditions. researchgate.net

A comparison of a classical versus a novel synthetic approach is detailed below:

| Feature | Vilsmeier-Haack Formylation thieme-connect.depreprints.org | Pseudo-[3+2] Annulation researchgate.net |

| Description | A well-established method for formylating pyrroles. It can be used to introduce the second aldehyde group onto a mono-formylated pyrrole. preprints.org | A one-pot, three-component reaction for the direct synthesis of the pyrrole-2,4-dialdehyde core. researchgate.net |

| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF). preprints.org | Glutaraldehyde, N-PMP-aldimines, Proline (catalyst), IBX (oxidant). researchgate.net |

| Reaction Type | Electrophilic substitution. | Pseudo-[3+2] annulation via Mannich reaction/cyclization and oxidative rearrangement. researchgate.net |

| Advantages | Reliable and well-understood. | High efficiency (one-pot), high yield, novel pathway. researchgate.net |

| Green Chemistry Aspect | Often requires harsh reagents and stoichiometric amounts of activating agents. | Utilizes an organocatalyst (proline); however, it still employs a stoichiometric oxidant. researchgate.net |

Exploration of Unconventional Reactivity Patterns

The two distinct aldehyde functionalities of this compound, influenced by their positions on the electron-rich pyrrole ring, offer a platform for exploring selective and unconventional reactivity. Research into the regioselectivity of its derivatives has already shown promising results. For instance, studies on 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde demonstrate that its reaction with secondary amines can be directed. researchgate.net Condensation occurs preferentially at the 2-carbaldehyde, while N-alkylation of the pyrrole nitrogen allows for subsequent substitution of the 5-chloro group. researchgate.netresearchgate.net

Future investigations are expected to focus on:

Regioselective Derivatization: Developing a deeper understanding of the electronic and steric factors that govern the selective reaction of one aldehyde group over the other, enabling the synthesis of non-symmetrical derivatives.

Domino and Cascade Reactions: Designing multi-step reactions that are initiated by the selective reaction of one aldehyde, with subsequent transformations involving the second aldehyde or the pyrrole ring itself.

Novel Cyclizations: Utilizing the dialdehyde (B1249045) functionality as a linchpin in the synthesis of complex, fused heterocyclic systems through intramolecular or intermolecular cyclization cascades. The acid-mediated rearrangement of 2-acylpyrroles to 3-acylpyrroles suggests that the pyrrole core can participate in intriguing skeletal reorganizations. researchgate.netresearchgate.net

Integration into Advanced Functional Systems

The inherent properties of the pyrrole ring, combined with the versatile reactivity of the aldehyde groups, make this compound an ideal candidate for incorporation into advanced functional systems. Pyrrole-containing structures are foundational to materials science, particularly in conducting polymers and organic semiconductors. researchgate.net

Key future directions include:

Supramolecular Chemistry: The aldehyde groups are perfect handles for forming Schiff bases, which are excellent ligands for metal coordination. This can be exploited to build complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers with tailored porosity, catalytic activity, or sensing capabilities. There is evidence of this compound participating in the formation of supramolecular parallel β-sheet structures.

Sensor Development: The condensation of this compound with various amines can generate chromophoric and fluorophoric Schiff base derivatives. Changes in the optical or electronic properties of these systems upon binding to specific analytes (e.g., metal ions, anions) could be harnessed to create highly selective chemical sensors.

Functional Polymers and Surfaces: The compound can be used as a monomer or a cross-linking agent to synthesize functional polymers. Its derivatives can be designed to covalently bond to surfaces, such as metal oxides, to create modified interfaces with specific adhesion or electronic properties. researchgate.netresearchgate.net

| Application Area | Role of this compound | Potential Functionality |

| Metal-Organic Frameworks (MOFs) | Serves as a precursor to multitopic organic linkers (e.g., via conversion to carboxylates or Schiff base formation). | Gas storage, catalysis, chemical separation. |

| Chemical Sensors | Acts as a building block for chemosensors, where aldehyde groups react with signaling moieties. | Colorimetric or fluorescent detection of ions and molecules. |

| Conducting Polymers | Can be integrated as a monomer unit into polymer backbones. | Organic electronics, antistatic coatings, electrochromic devices. |

| Surface Modification | Used to synthesize derivatives with surface-active groups (e.g., phosphonic acids). researchgate.netresearchgate.net | Promoting adhesion of polymer layers to substrates, creating functional interfaces. researchgate.netresearchgate.net |

Computational Design and Prediction of New Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and development of new functional molecules based on the this compound scaffold. Density Functional Theory (DFT) and other computational methods are already being used to understand the properties and reactivity of related pyrrole systems. researchgate.net

Future research will increasingly rely on computational approaches to:

Predict Reactivity and Regioselectivity: Model transition states and reaction pathways to predict the outcome of chemical reactions, guiding synthetic efforts towards desired products and minimizing trial-and-error experimentation. Computational data has successfully confirmed the regioselectivity in electrophilic substitution reactions of similar pyrrole systems. researchgate.net

Design Derivatives with Targeted Properties: Employ in silico screening to design novel derivatives with optimized electronic, optical, or binding properties. For example, computational models can predict the absorption and emission spectra of potential fluorescent sensors or the binding affinity of a derivative for a specific metal ion.

Elucidate Spectroscopic Data: Use theoretical calculations, such as DFT, to predict NMR chemical shifts and vibrational frequencies. This aids in the structural characterization of new compounds and helps to resolve ambiguities between experimental and theoretical data.

The synergy between advanced synthesis, reactivity studies, materials science, and computational design will continue to unlock the full potential of this compound as a cornerstone of modern chemical research.

Q & A

Q. Basic

- 1H/13C NMR : Identifies aldehyde protons (δ ~9.5–10.5 ppm) and pyrrole ring protons (δ ~6.5–7.5 ppm). Coupling patterns distinguish between 2,4- and 3,4-substitution .

- X-ray crystallography : Resolves bond lengths and angles, confirming planar pyrrole rings and aldehyde group orientations. For example, the crystal structure of pyrrole-2,5-dicarbaldehyde (analogous to 2,4-derivatives) revealed a monoclinic lattice with distinct cis–trans conformations .

- Low-Field (LF) NMR : Useful for rapid analysis of reaction progress but limited in resolving complex splitting patterns in poly-substituted pyrroles .

How can the reactivity of the aldehyde and amino groups in this compound be leveraged for further derivatization?

Q. Basic

- Aldehyde groups undergo condensation reactions (e.g., Schiff base formation) with amines to generate macrocyclic ligands for metal coordination, as seen in copper(II) complexes .

- Amino groups (if present in derivatives) enable nucleophilic substitution or amide coupling, expanding utility in drug discovery. For example, 3-amino-pyrrole derivatives have been functionalized with sulfonyl chlorides or acylating agents .

What experimental challenges arise in achieving high regioselectivity during pyrrole functionalization?

Advanced

Regioselectivity conflicts often stem from competing electronic and steric effects. For example:

- Metal catalyst selection : Copper promotes electrophilic substitution at electron-rich positions (2,4-), while nickel stabilizes alternative transition states for 3,4-substitution .

- Solvent effects : Polar solvents stabilize charge-separated intermediates, favoring 2,4-substitution, whereas nonpolar solvents may lead to mixed products .

- Contradictions in yield optimization : Reactions using oxalyl chloride (Vilsmeier-Haack) report yields of 35–85%, influenced by residual moisture or incomplete formylation .

How can discrepancies in crystallographic data for pyrrole derivatives be resolved?

Advanced

Discrepancies often arise from polymorphism or twinning. Strategies include:

- SHELX refinement : High-resolution data (e.g., d-spacing < 1.0 Å) improves model accuracy. For example, SHELXL resolved tetrahedral distortions in copper-pyrrole macrocycles .

- Temperature-dependent studies : Cooling crystals to 100 K reduces thermal motion artifacts, critical for distinguishing cis–trans aldehyde conformers .

What mechanistic insights explain the biological activity of pyrrole-dicarbaldehyde derivatives?

Q. Advanced

- Anti-inflammatory effects : Derivatives like 1H-pyrrole-2,5-dicarboxylic acid inhibit LPS-induced NO and cytokines (IL-6, TNF-α) in RAW264.7 macrophages via ERK/JNK pathway suppression .

- Lipid metabolism : These compounds reduce Ox-LDL-induced lipid deposition in macrophages, suggesting utility in atherosclerosis (AS) research .

How can this compound be applied in materials science?

Q. Advanced

- Organic electronics : The conjugated π-system and electron-withdrawing aldehydes enhance charge transport in organic semiconductors.

- Catalysis : Pyrrole-aldehyde macrocycles act as ligands for Cu(II) catalysts in oxidation reactions .

What experimental factors contribute to contradictory yield reports in multi-step syntheses?

Q. Advanced

- Stepwise optimization : For example, formylation steps require strict anhydrous conditions; trace water reduces yields from 85% to <50% .

- Purification challenges : Column chromatography may fail to separate polar byproducts (e.g., monoamides), leading to inflated yield estimates .

How can computational methods complement experimental data in studying pyrrole derivatives?

Q. Advanced

- DFT calculations : Predict regioselectivity trends by comparing transition-state energies for metal-catalyzed pathways .

- Molecular docking : Simulate interactions between pyrrole-aldehydes and biological targets (e.g., ERK kinases) to guide drug design .

What strategies address low solubility of this compound in pharmacological assays?

Q. Advanced

- Prodrug design : Convert aldehydes to acetals or imines, improving bioavailability.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for similar hydrophobic pyrrole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.